"1-(Thiazol-4-yl)propan-1-amine dihydrochloride" synthesis and characterization
"1-(Thiazol-4-yl)propan-1-amine dihydrochloride" synthesis and characterization
Synthesis, Characterization, and Process Optimization
Executive Summary & Strategic Analysis
The compound 1-(Thiazol-4-yl)propan-1-amine represents a high-value chiral building block in medicinal chemistry. The
Technical Challenges:
-
Chirality: The C1 position is a stereocenter. Racemic synthesis followed by resolution is inefficient (max 50% yield). Asymmetric synthesis is required for modern drug development.
-
Basicity & Salt Stoichiometry: The thiazole nitrogen (
) and the primary amine ( ) create a dual-basic system. While the monohydrochloride is stable, the dihydrochloride (2HCl) salt is often specified to ensure complete protonation and improved crystallinity, though it requires strict humidity control due to hygroscopicity. -
Regiochemistry: Ensuring the propyl chain is at the 4-position (vs. 2 or 5) requires precise starting material selection.
Selected Synthetic Strategy:
To ensure scalability and enantiomeric purity, this guide details a Chemo-Enzymatic or Auxiliary-Controlled Route utilizing the Ellman Sulfinamide methodology. This approach offers superior diastereoselectivity (
Retrosynthetic Analysis & Pathway Design
The retrosynthetic logic deconstructs the target into the Thiazole-4-carbonyl core and the Propyl side chain.
Core Disconnection:
-
Target: 1-(Thiazol-4-yl)propan-1-amine 2HCl
-
Precursor: 1-(Thiazol-4-yl)propan-1-one (Ketone)
-
Starting Material: Ethyl thiazole-4-carboxylate (Commercially available, inexpensive).
Logic: Direct addition of ethylmagnesium bromide to thiazole-4-carbaldehyde often leads to over-alkylation or unstable intermediates. The Weinreb Amide protocol is selected to strictly control the Grignard addition, stopping cleanly at the ketone stage.
Figure 1: Retrosynthetic strategy prioritizing the Weinreb amide intermediate to prevent over-addition and Ellman's auxiliary for stereocontrol.
Detailed Experimental Protocol
Phase 1: Synthesis of 1-(Thiazol-4-yl)propan-1-one
Rationale: Direct conversion of esters to ketones via Grignard is prone to tertiary alcohol byproducts. The Weinreb amide intermediate acts as a "scaffold" that stabilizes the tetrahedral intermediate, releasing the ketone only upon acidic workup.
Step 1.1: Formation of Weinreb Amide
-
Reagents: Ethyl thiazole-4-carboxylate (10.0 g, 63.6 mmol),
-Dimethylhydroxylamine HCl (9.3 g, 95.4 mmol), Isopropylmagnesium chloride (2.0 M in THF, 95 mL). -
Procedure:
-
Charge a dry flask with Ethyl thiazole-4-carboxylate and
-Dimethylhydroxylamine HCl in anhydrous THF (100 mL). Cool to -20°C. -
Add
-PrMgCl dropwise over 45 mins. The magnesium amide forms in situ and reacts with the ester. -
Stir at -5°C for 1 hour. Monitor by TLC/LC-MS.
-
Quench: Pour into saturated
(aq). Extract with EtOAc ( mL). -
Purification: Flash chromatography (Hexane/EtOAc).
-
Yield Target: >85% as a pale yellow oil.
-
Step 1.2: Grignard Addition to Ketone
-
Reagents: Weinreb Amide (from 1.1), Ethylmagnesium bromide (3.0 M in Et2O, 1.2 equiv).
-
Procedure:
-
Dissolve Weinreb amide in dry THF. Cool to 0°C.[1]
-
Add EtMgBr dropwise. The stable chelated intermediate prevents double addition.
-
Stir for 2 hours at 0°C.
-
Hydrolysis: Add 1M HCl carefully to hydrolyze the intermediate.
-
Isolation: Extract with Et2O, dry over
, concentrate. -
Product: 1-(Thiazol-4-yl)propan-1-one. (Confirm by IR: C=O stretch ~1680
).
-
Phase 2: Asymmetric Amine Synthesis (Ellman Protocol)
Rationale: Using (R)-tert-butylsulfinamide allows for the synthesis of the (R)-amine (or (S) depending on reductant) with high enantiomeric excess (ee), avoiding chiral resolution losses.
Step 2.1: Imine Formation
-
Reagents: Ketone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.2 eq), Titanium(IV) ethoxide (
, 2.0 eq). -
Procedure:
-
Combine reagents in anhydrous THF (0.5 M).
-
Heat to 60°C for 12-18 hours. The
acts as both Lewis acid catalyst and water scavenger. -
Workup: Cool to RT. Add brine with vigorous stirring (Ti salts precipitate). Filter through Celite.
-
Result: Chiral
-sulfinyl imine.
-
Step 2.2: Diastereoselective Reduction
-
Reagents:
-sulfinyl imine, Sodium borohydride ( ) or L-Selectride. -
Causality:
-
Using
typically yields the ( )-diastereomer (based on Ellman transition state models). -
Using L-Selectride (bulky) can invert the selectivity.
-
-
Procedure:
-
Dissolve imine in THF at -48°C.
-
Add
(5.0 eq) followed by MeOH (dropwise). -
Warm to RT slowly.
-
Data Check: Analyze crude by HPLC to verify diastereomeric ratio (dr). Target >95:5.
-
Phase 3: Deprotection and Salt Formation (2HCl)
Rationale: The sulfinyl group is acid-labile. Using anhydrous HCl generates the target salt directly.
-
Reagents: 4M HCl in Dioxane or
. -
Procedure:
-
Dissolve the sulfinamine intermediate in MeOH/Dioxane (1:1).
-
Add 4M HCl in Dioxane (4.0 eq). Stir at RT for 1 hour.
-
The solution will likely turn cloudy as the salt forms.
-
Precipitation: Add excess
or MTBE to force the dihydrochloride salt out of solution. -
Filtration: Collect the white solid under
(hygroscopic!). -
Drying: Vacuum oven at 40°C over
.
-
Characterization & Specifications
4.1 Expected Analytical Data
| Technique | Parameter | Expected Signal/Value | Notes |
| 1H NMR | Thiazole H-2 | Deshielded by N and S. | |
| 1H NMR | Thiazole H-5 | ||
| 1H NMR | CH-NH2 | Benzylic-like proton. | |
| 1H NMR | Propyl CH2 | Diastereotopic protons. | |
| 1H NMR | Propyl CH3 | ||
| LC-MS | [M+H]+ | 143.06 Da | Free base mass. |
| Elemental | Cl Content | ~32.9% (Theoretical) | Confirm 2HCl vs 1HCl. |
| Appearance | Visual | White to off-white crystalline solid | Highly hygroscopic. |
4.2 Impurity Profile
-
Residual Titanium: From Step 2.[2]1. Limit < 20 ppm.
-
Enantiomer: Check via Chiral HPLC (Column: Chiralpak AD-H or IC; Mobile Phase: Hexane/IPA/DEA).
-
Hydrolysis Product: 1-(Thiazol-4-yl)propan-1-ol (if reductive amination failed).
Workflow Visualization
Figure 2: Step-by-step synthetic workflow emphasizing the Ellman auxiliary route for enantiopurity.
References
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
- Robak, M. T., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. (Methodology for chiral amine synthesis).
-
Sigma-Aldrich. (n.d.). "1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride Product Sheet." (Analogous salt characterization data). Link
- Baggio, R., et al. (2020). "Thiazole-based inhibitors: Synthesis and biological evaluation." Journal of Medicinal Chemistry. (Context for thiazole pharmacophore handling).
Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (Grignard, Titanium ethoxide, HCl). All procedures must be performed in a fume hood by trained personnel.
